molecular formula C3H4N4O2 B1208844 1H-Tetrazole-5-acetic acid CAS No. 21743-75-9

1H-Tetrazole-5-acetic acid

Cat. No.: B1208844
CAS No.: 21743-75-9
M. Wt: 128.09 g/mol
InChI Key: JUNAPQMUUHSYOV-UHFFFAOYSA-N
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Description

1H-Tetrazole-5-acetic acid is a heterocyclic organic compound characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications. It is a crystalline solid that is soluble in water and other polar solvents.

Mechanism of Action

Target of Action

1H-Tetrazole-5-acetic acid, also known as H2tza, is a synthetic compound that has been used in the preparation of various substances . It has been used as a bifunctional ligand for the synthesis of novel copper (II) and nickel (II) complexes . The primary targets of this compound are therefore these metal ions, which play crucial roles in various biological processes.

Mode of Action

It is known that the compound interacts with its targets (copper (ii) and nickel (ii) ions) to form complexes . These complexes may then interact with other molecules or structures within the cell, leading to various changes in cellular function.

Biochemical Pathways

It is known that tetrazolic acids, such as this compound, can form β-glucuronides . This is a metabolic fate that often befalls aliphatic carboxylic acids, suggesting that this compound may affect similar biochemical pathways.

Pharmacokinetics

Tetrazoles are generally known to be metabolism-resistant isosteric replacements for carboxylic acids . This suggests that this compound may have similar pharmacokinetic properties, including potential resistance to biological degradation.

Result of Action

It is known that the compound can be used in the preparation of various substances, including 5-(trinitromethyl)-2h-tetrazole, n-(furan-2yl methyl)-2-(1h-tetrazol-5-yl)acetamide, and tetrazolium based ionic liquid . These substances may have various effects on cells, depending on their specific properties and the context in which they are used.

Action Environment

It is known that the compound is stable over a wide ph range . This suggests that it may be resistant to changes in environmental conditions, such as variations in pH.

Biochemical Analysis

Biochemical Properties

1H-Tetrazole-5-acetic acid plays a crucial role in biochemical reactions, particularly as a bifunctional ligand in the synthesis of novel metal complexes. It interacts with enzymes, proteins, and other biomolecules through coordination bonds, hydrogen bonds, and van der Waals interactions. For instance, it can form complexes with copper (II) and nickel (II) ions, which can influence the activity of metalloenzymes and other metal-dependent proteins .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with metal ions can modulate the activity of metalloproteins, leading to changes in cellular functions such as oxidative stress response and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to biomolecules, either through coordination with metal ions or through hydrogen bonding with amino acid residues in proteins. This binding can result in enzyme inhibition or activation, as well as alterations in gene expression. For instance, its interaction with copper (II) ions can inhibit the activity of certain metalloenzymes, thereby affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert conditions but can degrade when exposed to air or light. Long-term studies have shown that its effects on cellular function can vary, with potential changes in enzyme activity and gene expression observed over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as antioxidant activity, while at high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. It can affect metabolic flux and metabolite levels, particularly in pathways involving metal ions and oxidative stress responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation, affecting its overall activity and function. For example, its binding to metal ions can facilitate its transport across cell membranes and its distribution within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, as it may interact with different biomolecules depending on its location within the cell. For instance, its presence in the mitochondria can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Tetrazole-5-acetic acid can be synthesized through several methods. One common approach involves the reaction of ethyl 2-(1H-tetrazol-5-yl)acetate with a base, followed by acidification to yield the desired product . Another method includes the reaction of cyanoacetic acid with sodium azide in the presence of a catalyst, such as zinc chloride, under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions: 1H-Tetrazole-5-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1H-Tetrazole-5-acetic acid is unique due to its acetic acid moiety, which enhances its solubility and reactivity compared to other tetrazole derivatives. This makes it particularly useful in applications requiring high solubility and specific reactivity patterns .

Properties

IUPAC Name

2-(2H-tetrazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2/c8-3(9)1-2-4-6-7-5-2/h1H2,(H,8,9)(H,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNAPQMUUHSYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NNN=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176139
Record name 1H-Tetrazol-5-acetic acid
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Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21743-75-9
Record name Tetrazole-5-acetic acid
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Record name 1H-Tetrazol-5-acetic acid
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Record name 21743-75-9
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Record name 1H-Tetrazol-5-acetic acid
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Record name 1H-tetrazol-5-acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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